4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol
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Overview
Description
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1,2-diol group and an aminoethyl chain linked to a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol typically involves multiple steps, starting with the preparation of the benzene-1,2-diol core. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with hydroxyl groups. The aminoethyl chain can be introduced via nucleophilic substitution reactions, followed by the attachment of the phenylcyclohexyl group through reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the aminoethyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring or the aminoethyl chain .
Scientific Research Applications
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities or receptor interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and eliciting a response. The exact pathways and targets depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
Similar Compounds
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol: A catecholamine with similar structural features but different functional groups.
4-(2-methylaminoethyl)benzene-1,2-diol: Another compound with a similar core structure but different substituents.
Dihydroxybenzenes: Compounds like 3-methylcatechol and 4-methylcatechol share the benzene-1,2-diol core but differ in their side chains.
Uniqueness
4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol is unique due to the presence of the phenylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
CAS No. |
142779-81-5 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[2-[(1-phenylcyclohexyl)amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-18-10-9-16(15-19(18)23)11-14-21-20(12-5-2-6-13-20)17-7-3-1-4-8-17/h1,3-4,7-10,15,21-23H,2,5-6,11-14H2 |
InChI Key |
UXGYMSBWBKNAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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